molecular formula C6H10BNO4S B13690706 4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic Acid

4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic Acid

Cat. No.: B13690706
M. Wt: 203.03 g/mol
InChI Key: AFCULBPIUWLVAQ-UHFFFAOYSA-N
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Description

4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with a methyl group and a methylsulfonyl group. The combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Hantzsch synthesis.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Sulfonylation: The methylsulfonyl group is introduced through sulfonylation reactions using reagents such as methylsulfonyl chloride.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Cross-Coupled Products: Resulting from Suzuki-Miyaura coupling.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic acid in chemical reactions involves the following steps:

    Activation of the Boronic Acid Group: The boronic acid group is activated by the catalyst, facilitating its reaction with other reagents.

    Formation of Intermediates: Various intermediates are formed during the reaction, depending on the specific conditions and reagents used.

    Product Formation: The final products are formed through the completion of the reaction pathway, which may involve multiple steps and intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic acid is unique due to the combination of its pyrrole ring, methyl group, methylsulfonyl group, and boronic acid group. This unique structure imparts specific reactivity and properties that are valuable in various chemical reactions and applications.

Properties

Molecular Formula

C6H10BNO4S

Molecular Weight

203.03 g/mol

IUPAC Name

(4-methyl-1-methylsulfonylpyrrol-3-yl)boronic acid

InChI

InChI=1S/C6H10BNO4S/c1-5-3-8(13(2,11)12)4-6(5)7(9)10/h3-4,9-10H,1-2H3

InChI Key

AFCULBPIUWLVAQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C=C1C)S(=O)(=O)C)(O)O

Origin of Product

United States

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